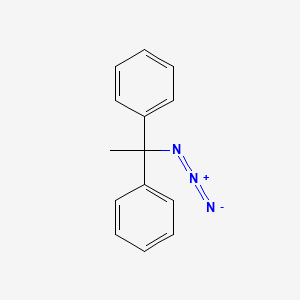
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines It is characterized by the presence of a nitrophenyl group attached to the benzotriazinone core
Vorbereitungsmethoden
The synthesis of 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 2-nitroaniline with a suitable reagent to form the benzotriazinone ring. One common method involves the cyclization of 2-nitroaniline with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted benzotriazines, and oxidized compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in inflammatory pathways or by inducing apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its activity by facilitating binding to target proteins and modulating their function.
Vergleich Mit ähnlichen Verbindungen
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4-one: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
3-(2-Aminophenyl)-1,2,3-benzotriazin-4-one: The amino group instead of the nitro group results in different chemical properties and applications.
3-(2-Methylphenyl)-1,2,3-benzotriazin-4-one: The presence of a methyl group instead of a nitro group affects the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific electronic configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
27222-99-7 |
|---|---|
Molekularformel |
C13H8N4O3 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8N4O3/c18-13-9-5-1-2-6-10(9)14-15-16(13)11-7-3-4-8-12(11)17(19)20/h1-8H |
InChI-Schlüssel |
NMJLHPXOQVOOKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)


![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)


